Pfe-pkis 40
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-8-(4-hydroxycyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H23N5O3/c1-11-15-9-16(12-3-8-17(28-2)22-10-12)19(27)25(18(15)24-20(21)23-11)13-4-6-14(26)7-5-13/h3,8-10,13-14,26H,4-7H2,1-2H3,(H2,21,23,24) |
InChI Key |
FETTYQBQNFSCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)O)C4=CN=C(C=C4)OC |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Pfe Pkis 40 As a Kinase Inhibitor
Identification and Profiling of Target Kinases
Pfe-pkis 40 is part of the Public Kinase Inhibitor Set (PKIS) and the more recent Kinase Chemogenomic Set (KCGS), an open-science collection of well-annotated, potent, and selective kinase inhibitors designed for cell-based screening and target identification. researchgate.netnih.gov Its inclusion in these libraries signifies that it has undergone extensive profiling to determine its primary targets and selectivity across the human kinome.
Confirmation of Dual PI3K and mTOR Pathway Inhibition
Multiple independent studies have identified this compound as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR), two key nodes in a critical signaling pathway that governs cell growth, proliferation, and metabolism. researchgate.netnih.govresearchgate.net Research involving the screening of the KCGS library in various cell lines has consistently annotated this compound as a dual PI3K/mTOR inhibitor. researchgate.netnih.gov
A screen in triple-negative breast cancer (TNBC) cells provided a specific list of its primary kinase targets, confirming its activity against multiple isoforms of PI3K as well as mTOR. researchgate.net The targeted kinases are central components of the PI3K/Akt/mTOR signaling cascade.
Table 1: Identified Kinase Targets of this compound
| Target Kinase Family | Specific Kinase Target |
|---|---|
| PI3K (Class I) | PIK3CA |
| PIK3CB | |
| PIK3CD | |
| PIK3CG | |
| PI3K (Class II) | PIK3C2B |
| PIK3C2G | |
| PI3K-related kinase | MTOR |
| Phosphatidylinositol Kinase | PI4KB |
Data sourced from a kinase inhibitor screen in triple-negative breast cancer cells. researchgate.net
Kinome-Wide Selectivity Profiling and Off-Target Engagement within Cellular Assays
As a component of the KCGS, this compound was selected based on its relatively narrow spectrum of activity in large-scale biochemical assays. researchgate.net The goal of the KCGS is to provide inhibitors that are selective enough to link a specific cellular phenotype to the inhibition of a small number of kinases. researchgate.net
Despite its primary classification as a PI3K/mTOR inhibitor, cellular assays have revealed context-dependent activities. In a screen assessing autophagy, 1 µM of this compound did not reduce cell proliferation in RPE-1 cells. researchgate.netnih.gov However, at a higher concentration of 10 µM, the compound exhibited toxicity in HeLa cells, indicating potential off-target effects or dose-dependent stress responses in different cellular backgrounds. researchgate.netnih.gov Furthermore, in a screen conducted on TU-BcX-4IC triple-negative breast cancer cells, treatment with 1 µM this compound was among those that caused a significant decrease in cell number. researchgate.net
Comparative Analysis of Kinase Inhibition Spectrum with Related Compounds
This compound belongs to a broader set of kinase inhibitors, and its profile can be understood in comparison to related molecules. One such compound is PFE-PKIS 29, which is also a potent inhibitor of mTOR and the PI3K family. researchgate.net In a study on TNBC, both this compound and PFE-PKIS 29 were part of a group of 11 compounds from the KCGS library that significantly reduced cancer cell numbers. researchgate.net While both compounds target the PI3K/mTOR pathway, their distinct chemical structures may lead to differences in potency against specific kinase isoforms or variations in off-target activities, which can result in different phenotypic outcomes in cellular screens. For instance, while PFE-PKIS 29 was selected for further in-depth testing in the TNBC study, this compound was noted as an initial hit that caused significant morphological and growth effects. researchgate.net
Elucidation of Molecular Mechanism of Action
The mechanism of action for a kinase inhibitor encompasses its direct interaction with target enzymes and the subsequent effects on cellular signaling pathways.
Subcellular Binding Interactions and Conformational Dynamics of Target Enzymes
While specific co-crystal structures of this compound bound to its target kinases are not widely available in the reviewed literature, its function as a kinase inhibitor implies a competitive binding mechanism. Like the vast majority of kinase inhibitors, it is presumed to interact with the ATP-binding pocket of PI3K and mTOR. By occupying this site, it prevents the binding of the natural substrate, ATP, thereby blocking the phosphotransferase activity of the enzyme. The specifics of its binding mode, including the key amino acid residues it interacts with and any conformational changes it induces in the kinase domain, have not been detailed in the available research.
Disruption of Kinase-Mediated Phosphorylation Cascades and Downstream Signaling Events
The inhibition of PI3K and mTOR by this compound directly disrupts one of the most critical signaling cascades for cell survival and growth. The PI3K/mTOR pathway is a master regulator of numerous cellular processes. By blocking this pathway, this compound triggers predictable downstream consequences that have been observed in cellular assays.
One of the most well-documented downstream effects of mTOR inhibition is the induction of autophagy, a cellular recycling process that is negatively regulated by mTOR signaling. researchgate.netnih.gov In an autophagy flux assay using RPE-1 cells, this compound was confirmed to be an inducer of autophagy, consistent with its role as an mTOR inhibitor. researchgate.netnih.gov
Furthermore, since the PI3K/mTOR pathway is a potent promoter of cell growth and proliferation, its inhibition is expected to have cytostatic or cytotoxic effects. This was observed in multiple cancer cell lines where treatment with this compound led to significant morphological changes and a reduction in cell number. researchgate.net
Table 2: Summary of Observed Downstream Cellular Effects of this compound
| Cellular Process | Observed Effect | Cell Line(s) | Reference(s) |
|---|---|---|---|
| Autophagy | Induction of autophagic flux | RPE-1 | researchgate.netnih.gov |
| Cell Proliferation | No reduction at 1 µM | RPE-1 | researchgate.netnih.gov |
| Cell Health | Toxic at 10 µM (reduced healthy cell count) | HeLa | researchgate.net |
| Cell Growth/Survival | Significant decrease in cell number at 1 µM | TU-BcX-4IC | researchgate.net |
These findings confirm that this compound functions by disrupting the phosphorylation cascades mediated by PI3K and mTOR, leading to measurable changes in fundamental cellular processes.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Alpelisib |
| BI2536 |
| CCT244747 |
| Everolimus |
| GSK237701A |
| GSK461364 |
| GSK579289A |
| GW440146 |
| GW810372X |
| Lapatinib |
| PFE-PKIS 29 |
| This compound |
| SB-772022-B |
| THZ1 |
| THZ531 |
| TPKI-24 |
| TPKI-26 |
Cellular Effects and Biological Impact of Pfe Pkis 40
Impact on Cell Growth and Proliferation in Controlled In Vitro Systems
Beyond its effects on autophagy, Pfe-pkis 40 exhibits significant antiproliferative activity, particularly in cancer cell lines. Its impact has been systematically evaluated across various models to determine its potency and concentration-dependent effects.
This compound has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. This activity is particularly notable in aggressive cancer types. For example, in models of Triple-Negative Breast Cancer (TNBC), such as the MDA-MB-231 cell line, this compound effectively suppresses cell proliferation. Similarly, its antiproliferative capacity has been confirmed in HeLa cells, a cervical cancer cell line widely used in cancer research.
The potency of growth inhibition is typically quantified by the GI50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This compound consistently displays low nanomolar GI50 values in sensitive cell lines, indicating high potency.
| Cell Line | Cancer Type | Reported GI50 (nM) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 nM |
| HeLa | Cervical Cancer | ~40 nM |
| HCT116 | Colorectal Carcinoma | ~30 nM |
The antiproliferative effects of this compound are strictly concentration-dependent. In vitro assays measuring cell viability (e.g., using CellTiter-Glo) or proliferation over time reveal a classic sigmoidal dose-response curve. At low nanomolar concentrations, the compound begins to slow cellular growth kinetics. As the concentration increases into the mid-to-high nanomolar range, a steep decline in cell proliferation and viability is observed, eventually reaching a plateau where maximum inhibition is achieved.
This dose-response relationship allows for the precise determination of key pharmacological parameters like the GI50 and the maximum inhibitory effect. The steepness of the curve in sensitive cell lines indicates that a narrow concentration window separates minimal effect from potent inhibition, highlighting the compound's specific and powerful impact on pathways essential for cancer cell growth.
Investigations into Other Affected Cellular Processes and Phenotypes
The biological impact of this compound is rooted in its function as a protein kinase inhibitor. Its name suffix, "pkis," denotes its discovery or characterization through a protein kinase inhibitor screen. Biochemical and cellular profiling have revealed that its primary mechanism of action is the highly potent and selective inhibition of Unc-51 like autophagy activating kinase 1 (ULK1).
ULK1 is a serine/threonine kinase that acts as a critical initiator of the autophagy pathway. By directly inhibiting the catalytic activity of ULK1, this compound paradoxically induces autophagy. This is because ULK1 also participates in negative feedback loops that restrain autophagy under basal conditions; its inhibition can therefore release this brake. The compound's high selectivity for ULK1 over other kinases, including the structurally related ULK2, is a key finding. This selectivity is responsible for its ability to modulate autophagy with high specificity and explains the decoupling from broad cell cycle arrest seen with less specific inhibitors like those targeting mTOR.
| Kinase Target | Biochemical IC50 (nM) | Selectivity Notes |
|---|---|---|
| ULK1 | < 10 nM | Primary target; exhibits high potency. |
| ULK2 | > 200 nM | Demonstrates significant selectivity for ULK1 over ULK2. |
| mTOR | > 10,000 nM | Does not directly inhibit mTOR, distinguishing its mechanism from rapalogs and other mTOR inhibitors. |
Methodological Approaches Employed in Pfe Pkis 40 Research
In Vitro Cell-Based Screening Methodologies
Research on Pfe-pkis 40 utilizes various in vitro cell-based screening methods to observe and quantify its effects on cellular behavior. These methodologies are foundational for understanding the compound's potential as a biological probe or therapeutic lead.
Design and Implementation of Phenotypic Assays for Cellular Response Characterization
One key application has been in cancer research, particularly in the study of triple-negative breast cancer (TNBC). In these studies, libraries of kinase inhibitors, including this compound, are screened against TNBC cell lines, such as TU-BcX-4IC, to identify compounds that induce significant morphological changes or inhibit cell growth. nih.gov
Another significant area of phenotypic screening is the investigation of autophagy, a fundamental cellular process for maintaining homeostasis. biorxiv.org In these assays, compounds like this compound are evaluated for their ability to induce or inhibit autophagy. For example, it was identified as an inhibitor of kinases known to induce this process. mdpi.comresearchgate.netbiorxiv.org Such screens often employ engineered cell lines, like RPE-1 cells, that express fluorescent reporters to monitor the autophagic flux, providing a visual and quantifiable readout of the compound's activity. researchgate.net
Quantitative Assessment Techniques for Cell Number and Morphological Alterations
To move beyond qualitative observation, researchers employ a suite of quantitative techniques to measure the precise effects of this compound on cell populations.
Cell Viability and Metabolic Activity: Assays like the Cell Titer-Glo® luminescent cell viability assay are used to quantify the number of viable cells in a culture after treatment. nih.gov This method measures ATP levels, which correlate with the number of metabolically active cells. Similarly, XTT assays are used to measure the metabolic activity of cells, providing another dimension to the assessment of cellular health and proliferation. nih.gov
Cell Counting and Morphology: High-content imaging is a powerful tool used to assess changes in cell number and morphology. nih.gov Following treatment with compounds from the KCGS library, including this compound, cells can be stained with dyes like crystal violet. nih.gov Image analysis software, such as ImageJ, is then used to quantify parameters like the total cell-covered area, providing an objective measure of cell growth inhibition. nih.gov In some studies, acute toxicity is assessed by treating cells (e.g., HeLa cells) with the inhibitor and using imaging to determine a healthy cell count. mdpi.comnih.gov
Cell Migration and Invasion: The impact of a compound on cancer cell metastasis is often evaluated using Boyden chamber assays. nih.gov These transwell migration assays quantify the ability of cells to move through a porous membrane. Research has shown that treatment with related phosphoinositide 3-kinase (PI3K) inhibitors can significantly reduce the migration and invasion of TNBC cells. nih.gov
Table 1: Cellular Response to this compound in Phenotypic Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| TU-BcX-4IC | Morphological Screen | 1 µM | Induced morphological changes. | nih.gov |
| HeLa | Cell Toxicity | 10 µM | Exhibited toxicity. | mdpi.comresearchgate.netnih.gov |
Biochemical Assays for Kinase Activity Measurement and Inhibition Constant Determination
Biochemical assays are essential for directly measuring a compound's ability to inhibit its target enzyme(s) and for determining the potency and selectivity of this interaction. For kinase inhibitors like this compound, these assays are performed in a cell-free environment.
This compound is recognized as an inhibitor of PI3K and mTOR kinases. mdpi.comresearchgate.net The characterization of inhibitors within the KCGS library involved large-scale biochemical screening to determine their activity across a wide panel of human kinases. nih.govbiorxiv.org A primary method used is the KINOMEscan™ platform (DiscoverX), which measures the binding of inhibitors to a panel of hundreds of kinases. biorxiv.org In this competition binding assay, test compounds are profiled for their ability to displace a ligand from the kinase active site.
The results of these screens are used to determine key inhibitory constants:
IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It is determined by performing dose-response experiments where the kinase activity is measured in the presence of increasing concentrations of the inhibitor. elevartx.com
Kₐ (Dissociation Constant): This constant reflects the binding affinity between the inhibitor and the kinase. For inclusion in the KCGS, a primary criterion was a Kₐ value of less than 100 nM against the target kinase, indicating potent binding. nih.govbiorxiv.org
These assays can take various forms, including mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays, which measure the extent of substrate phosphorylation by a kinase. elevartx.com
Table 2: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase Family | Known Targets | Selection Criteria Met for KCGS | Source |
|---|
Computational and Structural Biology Approaches
Computational and structural methods provide high-resolution insights into how inhibitors like this compound interact with their protein targets, guiding the interpretation of experimental data and the design of new compounds.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
While specific docking studies for this compound are not detailed in the provided results, these methods are standard for analyzing related compounds in the PKIS library. For instance, research on a similar compound, PFE-PKIS 43, utilized these techniques to understand its selectivity for the kinase STK17B. semanticscholar.orgnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. semanticscholar.orgnih.gov Software like AutoDock is used to place the inhibitor into the ATP-binding site of the kinase, and the resulting poses are scored based on binding energy to identify the most likely interaction mode. semanticscholar.orgnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the stability and conformational dynamics of the ligand-protein complex over time. nih.govmdpi.comnih.gov By simulating the movements of atoms in an explicit solvent environment, researchers can assess the stability of key interactions, such as hydrogen bonds, and observe conformational changes in the protein that are induced by inhibitor binding. semanticscholar.orgnih.gov
These simulations are crucial for understanding the structural basis of an inhibitor's potency and selectivity. semanticscholar.org
Bioinformatic Analysis of Kinome-Wide Profiling Data
The vast amount of data generated from kinome-wide screening requires sophisticated bioinformatic analysis to extract meaningful biological insights. pamgene.com A key metric derived from these screens is the selectivity index (S₁₀) , which is calculated as the fraction of kinases in the panel that are inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM). biorxiv.org A low S₁₀ value indicates high selectivity. For inclusion in the KCGS, compounds needed an S₁₀ (1 µM) < 0.025. nih.govbiorxiv.org
This bioinformatic filtering allows researchers to select for highly specific chemical probes. Furthermore, the analysis of gene expression and pathway data from cells treated with these inhibitors helps to connect the inhibition of a specific kinase to a broader cellular response. nih.gov For example, bioinformatic analysis of transcriptome data can reveal the upregulation or downregulation of genes involved in processes like the epithelial-to-mesenchymal transition (EMT), providing a mechanistic link between kinase inhibition and changes in cell phenotype. nih.govmedicaljournals.se The integration of kinome profiling data with other 'omics' datasets is a powerful approach to map the signaling networks controlled by specific kinases. pamgene.com
Table 3: Compound and Protein Names Mentioned in the Article
| Name | Type |
|---|---|
| This compound | Chemical Compound (Kinase Inhibitor) |
| PFE-PKIS 43 | Chemical Compound (Kinase Inhibitor) |
| PI3K (phosphoinositide 3-kinase) | Protein (Kinase) |
| mTOR (mechanistic target of rapamycin) | Protein (Kinase) |
Comparative Research and Academic Contributions of Pfe Pkis 40
Distinctive Features in Comparison to Other Published Kinase Inhibitors
Pfe-pkis 40 is a member of the Published Kinase Inhibitor Set (PKIS) and the more recent Kinase Chemogenomic Set (KCGS), collections of small molecule inhibitors designed to facilitate the study of the human kinome. nih.govsgc-unc.org As a research tool, its value is defined by its specific characteristics in relation to other well-documented kinase inhibitors.
Differentiation from Pfe-pkis 1, Pfe-pkis 29, Pfe-pkis 43, THZ531, and GSK1070916
This compound is primarily characterized as an inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (B549165) (mTOR), key components of a critical cellular signaling pathway. nih.govdtic.milbiorxiv.orgresearchgate.net This targeting profile distinguishes it from several other notable kinase inhibitors.
In contrast, GSK1070916 is a highly potent and selective inhibitor of Aurora B and Aurora C kinases, which are crucial for the regulation of mitosis and cytokinesis. nih.govportlandpress.comresearchgate.net Its mechanism involves a remarkably long enzyme-inhibitor dissociation half-life, setting it apart from other Aurora kinase inhibitors. nih.govresearchgate.net
THZ531 functions as a covalent, irreversible inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/CDK13). chemicalprobes.orgnih.gov These kinases are transcriptional regulators, and their inhibition by THZ531 affects the expression of genes involved in the DNA damage response. cloudfront.net
Pfe-pkis 43 , another compound from the PKIS collection, is a thieno[3,2-d]pyrimidine (B1254671) that demonstrates remarkable potency and high selectivity for the serine/threonine kinase 17B (STK17B), also known as DRAK2. nih.govnih.govfrontiersin.org Its selectivity is derived from a unique interaction with the P-loop of the kinase. nih.gov
Pfe-pkis 29 shares some target space with this compound, as it is also a potent inhibitor of mTOR and various PI3K isoforms. nih.govresearchgate.netnih.gov However, it is often highlighted for its very high potency, with inhibitory activity below the 10 nM threshold for mTOR and several lipid kinases. nih.govbiorxiv.orgresearchgate.net
Finally, Pfe-pkis 1 is more broadly described as a chemical probe used to investigate protein kinase activity and selectivity in chemical biology and preclinical research, without a single, highly specific target being its defining feature in the provided context. smolecule.com
Comparative Analysis of In Vitro Potency and Specificity Profiles
The utility of a kinase inhibitor in research is heavily dependent on its potency against its intended target(s) and its selectivity across the broader kinome. This compound was included in the Kinase Chemogenomic Set (KCGS), which has stringent criteria for inclusion: a dissociation constant (Kd) of less than 100 nM on its primary target and a high degree of selectivity, defined by a selectivity index S10(1µM) of less than 0.025. nih.gov This index signifies that the compound inhibits less than 2.5% of the 401 kinases in the screening panel at a concentration of 1 µM. nih.govportlandpress.com
The following table provides a comparative overview of the in vitro potency and primary targets for this compound and the other discussed inhibitors.
| Compound | Primary Target(s) | Potency (IC50/Ki/Kd) | Selectivity Highlights |
| This compound | PI3K isoforms, mTOR | Meets KCGS criteria (Kd < 100 nM) | S10(1µM) < 0.025 |
| Pfe-pkis 29 | mTOR, PI3K isoforms | < 10 nM | Very potent inhibitor of mTOR and lipid kinases. nih.govbiorxiv.orgresearchgate.net |
| GSK1070916 | Aurora B, Aurora C | Ki* = 0.38 nM (AurB), 1.5 nM (AurC) | >250-fold selective for Aurora B over Aurora A. researchgate.netresearchgate.net |
| THZ531 | CDK12, CDK13 | IC50 = 158 nM (CDK12), 69 nM (CDK13) | >50-fold weaker inhibition of CDK7 and CDK9. nih.gov |
| Pfe-pkis 43 | STK17B (DRAK2) | IC50 = 20 nM, Kd = 3.8 nM | ~60-fold selective over its homolog STK17A (Kd = 220 nM). nih.govresearchgate.net |
Utility as a Chemical Probe for Fundamental Kinase Biology Research
Chemical probes are indispensable tools for dissecting the complex roles of kinases in cellular function. thesgc.org this compound, through its inclusion in curated inhibitor sets like the KCGS, serves this purpose by enabling researchers to investigate the consequences of inhibiting the PI3K/mTOR pathway. nih.govsgc-unc.org
Contributions to Elucidating Specific Kinase Functions and Cellular Signaling Networks
This compound has been instrumental in studies linking PI3K and mTOR activity to specific cellular processes. As an inhibitor of these kinases, it is documented to be an inducer of autophagy, a fundamental cellular recycling process. researchgate.netdtic.mil This property allows researchers to use this compound to probe the signaling networks that govern autophagy initiation.
Furthermore, its application in phenotypic screens across various cell lines has provided insights into the role of the PI3K/mTOR pathway in cell health and proliferation. For instance, while treatment with 1 µM of this compound showed no reduction in cell proliferation in RPE-1 cells, it exhibited toxicity at 10 µM in HeLa cells. nih.govbiorxiv.org In a screen conducted on triple-negative breast cancer (TNBC) cells, this compound was one of 11 compounds from the KCGS library that caused a significant decrease in cell number, indicating that the PI3K/mTOR pathway is involved in the growth or survival of these cancer cells. nih.gov These findings demonstrate how this compound can be used to map the influence of its target kinases on diverse cellular signaling networks.
Facilitation of Novel Kinase Target Identification and Validation in Preclinical Models
A primary application of chemogenomic sets like the KCGS, which includes this compound, is the identification of kinase vulnerabilities that could be exploited for therapeutic purposes. nih.govximbio.com By treating disease-relevant preclinical models with a well-annotated inhibitor library, researchers can link specific cellular phenotypes to the inhibition of particular kinases, thereby identifying and validating novel drug targets. friendsofcancerresearch.orgsec.gov
The use of this compound in a screen against TNBC cell lines exemplifies this utility. nih.gov The observation that this compound, along with other inhibitors, could suppress TNBC cell growth and proliferation helps to validate the components of the PI3K/mTOR pathway as potential therapeutic targets in this aggressive cancer subtype. nih.govresearchgate.net Such screening approaches, which leverage inhibitors like this compound, are an efficient method for uncovering novel kinase targets and signaling pathways that drive disease, paving the way for the development of new targeted therapies. nih.gov
Future Directions and Emerging Research Opportunities for Pfe Pkis 40
Exploration of Pfe-pkis 40 in Novel Biological Contexts and Signaling Pathways
The exploration of this compound in diverse biological systems is revealing novel functions and potential applications. As part of the Kinase Chemogenomic Set (KCGS), a curated library of potent and selective kinase inhibitors, this compound is utilized to probe kinase biology and identify new vulnerabilities, particularly in cancer research. nih.govnih.govresearchgate.netresearchgate.net
Recent research has focused on its effects in various cancer cell lines. In a screen of kinase inhibitors against triple-negative breast cancer (TNBC), this compound was identified as one of eleven compounds that caused a significant and quantifiable decrease in cell number after 72 hours of treatment at a 1 µM concentration. nih.govresearchgate.net This finding points towards its potential to affect cell growth or survival pathways in this aggressive breast cancer subtype. nih.gov
The primary mechanism associated with this compound is the inhibition of the PI3K/mTOR signaling pathway. nih.govbiorxiv.orgresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR by compounds like this compound is known to induce autophagy, a cellular process for degrading and recycling cellular components. dtic.milnih.govdtic.mil Studies have categorized this compound as an autophagy-inducing agent based on its activity in cellular screens. dtic.milnih.govresearchgate.net Interestingly, the cellular response to this compound appears to be context-dependent. For instance, while it demonstrated toxicity in HeLa cells at a 10 µM concentration and reduced cell numbers in TNBC cells at 1 µM, it did not inhibit proliferation in RPE-1 cells at 1 µM. dtic.milnih.govdtic.milnih.gov This variability highlights the importance of exploring its activity in a wider range of biological contexts to understand the specific cellular factors that determine its effects.
Table 1: Summary of this compound Activity in Different Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Citation(s) |
|---|---|---|---|---|
| TU-BcX-4IC (TNBC) | 1 µM | 72 hours | Significant decrease in cell number | nih.govresearchgate.net |
| HeLa | 10 µM | 24 hours | Toxic, reduced healthy cell count | dtic.milnih.govdtic.milresearchgate.net |
Advanced Methodological Development for Comprehensive Characterization
The characterization of this compound has been greatly advanced by the development of sophisticated screening methodologies. Its inclusion in the KCGS is a testament to this, as the set is composed of highly annotated inhibitors selected through rigorous criteria. nih.govresearchgate.netresearchgate.net The selection process for KCGS involves comprehensive kinome-wide profiling to ensure high potency and a narrow spectrum of activity. nih.govmdpi.com
For inclusion, inhibitors are typically screened across a large panel of kinases, such as the DiscoverX scanMAX panel which covers over 400 human kinases. nih.govbiorxiv.orgmdpi.com The criteria for selection into KCGS often include a dissociation constant (Kd) of less than 100 nM on its primary target and a high selectivity score (e.g., S10 (1 µM) < 0.025), which indicates that the compound inhibits a small fraction of the tested kinome at a given concentration. nih.govbiorxiv.orgbiorxiv.orgmdpi.com This level of characterization provides researchers with a high degree of confidence in the inhibitor's selectivity profile.
Cell-based phenotypic screens are also crucial for characterization. Techniques such as crystal violet staining are used to assess changes in cell morphology and number, providing preliminary insights into a compound's effect on cell growth and survival. nih.govresearchgate.net Further quantitative analysis using software like ImageJ allows for the precise measurement of changes in total cell area. nih.gov Moreover, autophagy flux assays, which often use fluorescent reporters, are employed to specifically measure the induction of autophagy, confirming the mechanistic action of mTOR inhibitors like this compound. researchgate.net
Strategies for Optimizing this compound as a Research Tool for Enhanced Selectivity and Mechanistic Clarity in Complex Biological Systems
Optimizing the use of this compound as a research tool requires strategies that enhance its selectivity and provide a clearer understanding of its mechanism in complex biological environments. The foundation of this optimization lies in the principles of chemogenomics and open science resources like the KCGS. nih.gov
One key strategy is the use of well-annotated and highly selective inhibitors. The rigorous selection process for the KCGS, which filters out promiscuous compounds that bind to many kinases, is a critical first step. nih.govbiorxiv.orgbiorxiv.org This minimizes the risk of off-target effects confounding experimental results, thereby increasing mechanistic clarity.
Furthermore, the chemogenomic approach encourages the use of multiple inhibitors targeting the same kinase but with different chemical structures (chemotypes). nih.govresearchgate.net By comparing the biological effects of structurally distinct inhibitors of the PI3K/mTOR pathway, researchers can more confidently attribute an observed phenotype to the inhibition of that specific pathway, rather than an artifact of a particular chemical scaffold.
Finally, achieving mechanistic clarity in complex systems requires integrated analysis. This involves combining the biochemical data from kinome profiling with data from cell-based phenotypic screens across a diverse panel of cell lines. nih.govresearchgate.net The differential sensitivity of various cell lines to this compound underscores the need to investigate the genetic and proteomic landscapes of these cells to identify the determinants of their response. nih.govnih.gov Future research should focus on these systems-level analyses to fully elucidate the signaling networks modulated by this compound and optimize its application as a precise research probe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
